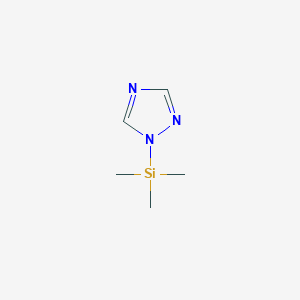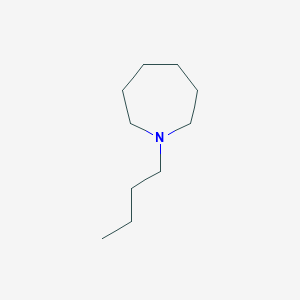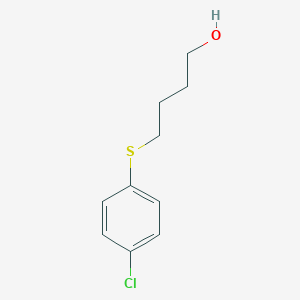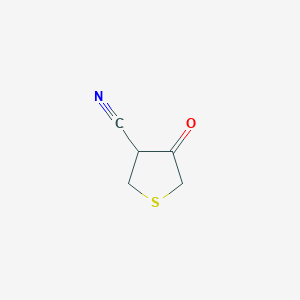![molecular formula C9H8BrNO3 B102023 2-[(4-ブロモベンゾイル)アミノ]酢酸 CAS No. 18815-75-3](/img/structure/B102023.png)
2-[(4-ブロモベンゾイル)アミノ]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-bromobenzoyl)amino]acetic acid is a compound that can be associated with brominated aromatic structures and has relevance in the field of crystallography and organic synthesis. While the specific compound is not directly studied in the provided papers, related compounds with brominated aromatic rings and acetic acid moieties are discussed, which can provide insights into the properties and behaviors that 2-[(4-bromobenzoyl)amino]acetic acid may exhibit.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through regioselective bromination, as demonstrated in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where bromine in acetic acid was used to achieve an 84% yield . Similarly, the synthesis of 2-arylbenzothiazoles via acetic acid–promoted condensation under microwave irradiation and solvent-free conditions indicates that acetic acid can be an effective reagent in promoting condensation reactions for the synthesis of brominated aromatic compounds .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds often shows significant distortion due to the presence of the bromine atom. For instance, in 2-bromoacetoxybenzoic acid, the carboxylic acid moiety is twisted out of the plane of the aromatic ring, and the Br atom is rotationally disordered . This suggests that in 2-[(4-bromobenzoyl)amino]acetic acid, similar structural distortions may occur due to the presence of the bromine atom.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, including hydrogen bonding and interactions with other molecules. For example, the 1:1 adduct of a brominated thiadiazole with carboxylic acids forms through hydrogen bonding . This indicates that 2-[(4-bromobenzoyl)amino]acetic acid could potentially form adducts with other molecules through hydrogen bonding.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the electron-withdrawing nature of the bromine atom and the presence of other functional groups. For instance, the Br atom in 2-(3-Bromo-4-methoxyphenyl)acetic acid is shown to be electron-withdrawing, affecting the bond angles around the substituents . The crystal structures of related compounds also reveal the potential for hydrogen bonding and π-π interactions, which could be relevant for the physical properties such as solubility and melting point of 2-[(4-bromobenzoyl)amino]acetic acid .
科学的研究の応用
製薬研究: COX-2阻害
この化合物は、製薬研究、特に抗炎症薬の研究において可能性を示しています。 COX-2酵素経路を阻害することが観察されています 、これは炎症カスケードに大きく貢献します。この特性は、新しい非ステロイド系抗炎症薬(NSAIDs)の開発に利用できます。
眼科:硝子体内薬物送達
眼科研究では、2-[(4-ブロモベンゾイル)アミノ]酢酸は、硝子体内に投与するブロムフェナックリポソーム懸濁液の製剤に使用されてきました 。これらの懸濁液は、黄斑浮腫の治療のために設計されており、ウサギの目の安全性と有効性が研究されています。
白内障手術: フェムト秒レーザー支援手術
この化合物は、フェムト秒レーザー支援白内障手術(FLACS)に焦点を当てた研究の一部となっています 。この分野の研究は、特に前房が浅い場合におけるFLACSの有効性、安全性、および予測可能性を評価することを目的としています。
獣医学: 馬の眼の健康
獣医学では、特に馬の眼の健康に関し、2-[(4-ブロモベンゾイル)アミノ]酢酸の使用に関心があります 。研究では、成馬におけるデスセメ膜の剥離、破裂、および分離の治療における役割が調べられています。
作用機序
Target of Action
The primary targets of 2-[(4-bromobenzoyl)amino]acetic Acid are cyclooxygenase 1 and 2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of certain kinds of inflammation .
Mode of Action
2-[(4-bromobenzoyl)amino]acetic Acid acts by inhibiting COX-1 and COX-2 . This inhibition blocks the synthesis of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound primarily affects the COX-2 enzymatic pathway . By inhibiting this pathway, it partially prevents the inflammatory cascade that can lead to various conditions .
Result of Action
The inhibition of prostaglandin synthesis by 2-[(4-bromobenzoyl)amino]acetic Acid leads to a reduction in inflammation . This can be beneficial in conditions where inflammation is a primary symptom.
Safety and Hazards
特性
IUPAC Name |
2-[(4-bromobenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMXKRQZWGCWGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18815-75-3 |
Source


|
| Record name | 2-[(4-bromophenyl)formamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)




![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)

